6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of a purine base, an azetidine ring, and a dihydropyridazinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable purine derivative, the azetidine ring can be introduced through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Purine Base: The purine base is then attached to the azetidine ring through nucleophilic substitution or coupling reactions.
Construction of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the dihydropyridazinone ring, potentially converting it to a more saturated pyridazinone derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the dihydropyridazinone ring can produce a fully saturated pyridazinone.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its purine base is particularly relevant in the context of nucleotide analogs, which can interfere with DNA and RNA synthesis.
Medicine
In medicine, 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential therapeutic effects. It may exhibit antiviral, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The azetidine ring and dihydropyridazinone core may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ribavirin: Another antiviral compound with a similar purine structure.
Caffeine: A stimulant that features a purine base but lacks the azetidine and dihydropyridazinone components.
Uniqueness
What sets 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one apart is its combination of structural elements. The presence of the azetidine ring and dihydropyridazinone core, along with the purine base, provides a unique scaffold that can be exploited for various biological and chemical applications.
This detailed overview highlights the significance and potential of this compound in scientific research and industry
Properties
IUPAC Name |
6-methyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-9-2-3-11(22)21(19-9)6-10-4-20(5-10)14-12-13(16-7-15-12)17-8-18-14/h2-3,7-8,10H,4-6H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHFSZGKIZSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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